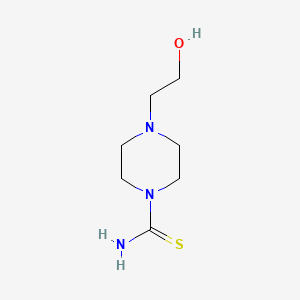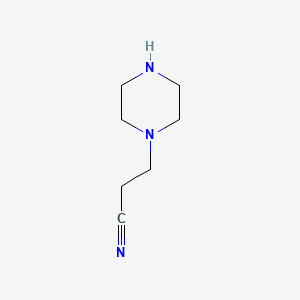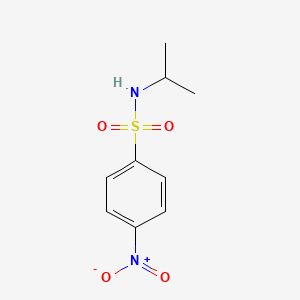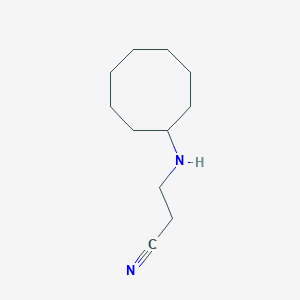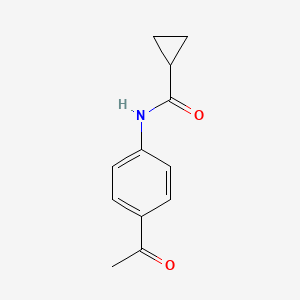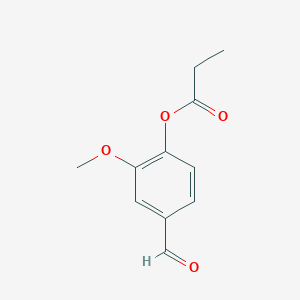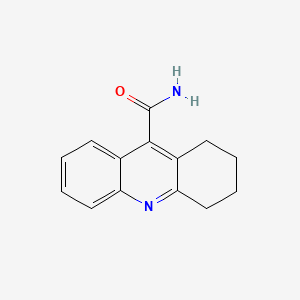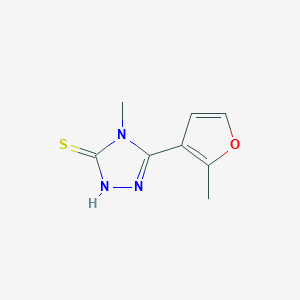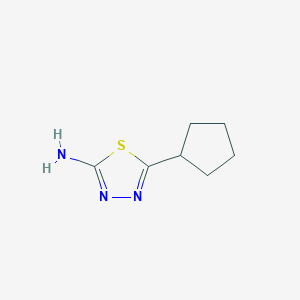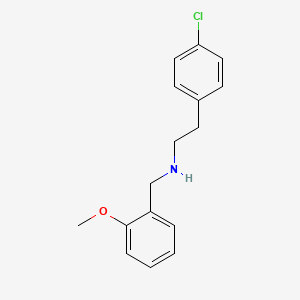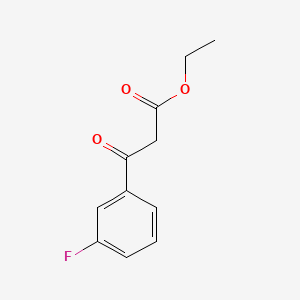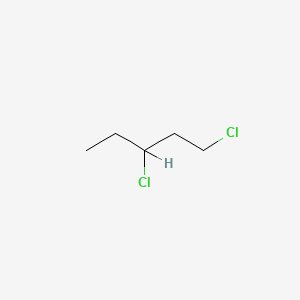
1,3-Dichloropentane
Vue d'ensemble
Description
1,3-Dichloropentane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated hydrocarbon, specifically a dichlorinated derivative of pentane. This compound is characterized by the presence of two chlorine atoms attached to the first and third carbon atoms in the pentane chain. It is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloropentane can be synthesized through the chlorination of pentane. This process involves the substitution of hydrogen atoms in pentane with chlorine atoms. The reaction is typically carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar chlorination process but on a larger scale. The reaction is conducted in a continuous flow reactor where pentane and chlorine gas are introduced. The reaction conditions, including temperature and pressure, are carefully controlled to maximize yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloropentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: It can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of pentene.
Oxidation and Reduction Reactions: Although less common, it can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium amide (NaNH2) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products Formed
Substitution: Products include alcohols, amines, and other substituted hydrocarbons.
Elimination: Alkenes such as pentene are formed.
Oxidation: Depending on the conditions, products can include carboxylic acids or ketones.
Applications De Recherche Scientifique
1,3-Dichloropentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology and Medicine: While not commonly used directly in biological or medical applications, derivatives of this compound can be used in the synthesis of pharmaceuticals and biologically active molecules.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals. Its role as a building block in organic synthesis makes it valuable in manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,3-Dichloropentane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atoms are displaced by nucleophiles, forming new bonds and resulting in substituted products. In elimination reactions, the base abstracts a proton from the carbon adjacent to the chlorine, leading to the formation of a double bond and the release of a chloride ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloropentane: Similar structure but with chlorine atoms on the first and second carbon atoms.
1,4-Dichloropentane: Chlorine atoms on the first and fourth carbon atoms.
1,3-Dibromopentane: Bromine atoms instead of chlorine on the first and third carbon atoms.
Uniqueness
1,3-Dichloropentane is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
IUPAC Name |
1,3-dichloropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLLRWZQACTYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334361 | |
| Record name | 1,3-dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30122-12-4 | |
| Record name | 1,3-dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the size of a chlorinated alkane molecule, such as 1,3-dichloropentane, influence its biodegradation by Xanthobacter autotrophicus GJ10?
A: Research suggests that the number of carbon atoms in a chlorinated alkane molecule influences the extent of carbon isotope fractionation during biodegradation by Xanthobacter autotrophicus GJ10. Specifically, as the carbon chain length increases, the magnitude of carbon isotope fractionation decreases []. This trend is attributed to the higher probability of the heavier carbon isotope occupying a non-reacting position in larger molecules, thus having less impact on the overall fractionation observed during the dechlorination process [].
Q2: Does the presence of multiple reactive sites within a molecule like this compound affect the carbon isotope fractionation during biodegradation?
A: Even after correcting for the number of carbon atoms and reactive sites, variations in the apparent kinetic isotope effect (AKIE) values were observed for different chlorinated alkanes, including this compound, degraded by Xanthobacter autotrophicus GJ10 []. This suggests that factors beyond the molecule's size and number of reactive sites contribute to the variability in AKIE values during biodegradation []. Further research is needed to fully elucidate these factors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


